molecular formula C12H15ClN2O3 B14030267 ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate

Cat. No.: B14030267
M. Wt: 270.71 g/mol
InChI Key: XIUUHZQUONNURX-RVDMUPIBSA-N
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Description

Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate is a hydrazonoacetate derivative characterized by a para-ethoxy-substituted aryl hydrazine group and a chloro-substituted acetamide backbone.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O3/c1-3-17-10-7-5-9(6-8-10)14-15-11(13)12(16)18-4-2/h5-8,14H,3-4H2,1-2H3/b15-11+

InChI Key

XIUUHZQUONNURX-RVDMUPIBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N/N=C(\C(=O)OCC)/Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the reaction of a 4-ethoxyaniline diazonium salt with ethyl 2-chloroacetoacetate. This reaction is usually performed under cold conditions to control the formation of byproducts and to ensure the stability of the diazonium salt intermediate.

Detailed Preparation Method

  • Step 1: Diazotization of 4-ethoxyaniline

    • Dissolve 4-ethoxyaniline in water with concentrated hydrochloric acid.
    • Cool the mixture to 0-10°C.
    • Slowly add a solution of sodium nitrite to form the diazonium salt.
    • Maintain the temperature below 10°C during the addition.
  • Step 2: Coupling Reaction

    • In a separate flask, dissolve ethyl 2-chloroacetoacetate in a suitable solvent (e.g., dichloromethane).
    • Add a phase transfer catalyst (e.g., triethylbenzylammonium chloride).
    • Cool the solution to below 10°C.
    • Add the diazonium salt solution to the ethyl 2-chloroacetoacetate solution.
    • Maintain the reaction temperature at 10°C for 1-2 hours.
  • Step 3: Workup and Purification

    • Separate the organic layer from the reaction mixture.
    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
    • Combine the organic layers and wash with saturated sodium bicarbonate solution and saturated sodium chloride solution.
    • Dry the organic layer over anhydrous sodium sulfate.
    • Evaporate the solvent to obtain the crude product.
    • Purify the product by recrystallization or column chromatography.

Optimization and Reaction Conditions

Several factors can influence the yield and purity of this compound:

  • Temperature: Low temperatures (0-10°C) are crucial for the stability of the diazonium salt and to minimize side reactions.
  • Solvent: The choice of solvent can affect the reaction rate and product solubility. Dichloromethane is commonly used.
  • Catalyst: Phase transfer catalysts like quaternary ammonium salts (e.g., triethylbenzylammonium chloride) can enhance the reaction by facilitating the transfer of reactants between the aqueous and organic phases.
  • pH Control: Maintaining a slightly acidic to neutral pH can help improve the yield and selectivity of the reaction.

Analytical Data

The synthesized compound can be characterized using various analytical techniques:

  • HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the product.
  • Mass Spectrometry: ESI-MS (Electrospray Ionization Mass Spectrometry) can confirm the molecular weight of the compound.
  • Melting Point: The melting point can be determined to assess the purity and identity of the compound.
    • Reported melting point: 94°C

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate typically involves reacting ethyl chloroacetate with 4-ethoxyphenylhydrazine. This reaction is performed in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is often heated to reflux to ensure complete conversion. In industrial settings, continuous flow reactors, catalysts, and purification techniques like recrystallization or chromatography optimize reaction conditions, improve yield, and enhance product purity.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemical, pharmaceutical, and biological research.

Chemical Research: It is utilized in synthesizing new chemical entities and intermediates. As a building block, it allows chemists to create complex molecules with specific properties.

Pharmaceutical Research: The compound is a key intermediate in synthesizing Apixaban, an anticoagulant medication.

Research indicates that derivatives of this compound exhibit low cytotoxicity, with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development.

Case Studies and Research Findings

Antimicrobial Evaluation: Pyrazole derivatives related to this compound have demonstrated effectiveness against various bacterial strains, showing both bactericidal activity and significant antibiofilm potential, which is crucial for treating persistent infections.

Pharmaceutical Intermediate: this compound is an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role in the pharmaceutical industry highlights its importance in drug formulation and quality control processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The chloro and ethoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The hydrazinylidene moiety can participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and physical properties of the target compound with its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate 4-Ethoxy C₁₂H₁₄ClN₂O₃ 269.70 Not reported Inferred
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate 4-Methoxy-2-nitro C₁₁H₁₂ClN₃O₅ 301.68 127
Ethyl (2E)-(4-methylpyridin-2-yl){2-[3-(trifluoromethyl)phenyl]hydrazinylidene}acetate 3-Trifluoromethylphenyl C₁₈H₁₇F₃N₄O₂ 384.35 Not reported
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate 3,5-Dichloro C₁₀H₉Cl₃N₂O₂ 295.50 Not reported

Key Observations:

  • Electronic Effects : The ethoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro (in ) or trifluoromethyl (in ), which modulate reactivity in nucleophilic or electrophilic reactions.
  • Steric Effects : Bulkier substituents (e.g., 3,5-dichloro in ) may hinder rotational freedom, affecting molecular conformation and crystal packing .

Crystallographic and Spectroscopic Data

  • X-ray Diffraction : Para-substituted derivatives (e.g., methoxy in ) form hydrogen-bonded networks influencing melting points and stability. The ethoxy group’s larger size may alter crystal packing compared to methoxy analogs .
  • NMR/HR-MS : Substituents like trifluoromethyl (in ) produce distinct ¹⁹F NMR signals, whereas ethoxy groups contribute characteristic ¹H NMR peaks (e.g., δ 1.3–1.5 ppm for ethyl CH₃) .

Biological Activity

Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C11H14ClN2O3
  • Molecular Weight : 256.68 g/mol
  • CAS Number : 27143-07-3

The compound features a hydrazone linkage, which is significant for its biological activity. The presence of the chloro and ethoxy groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that compounds with hydrazone functionalities often exhibit anticancer, antimicrobial, and anti-inflammatory properties.

  • Anticancer Activity :
    • Studies have shown that similar hydrazone derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
    • The compound's structure suggests potential interactions with Bcl-2 family proteins, which are crucial in regulating apoptosis .
  • Antimicrobial Activity :
    • Compounds with similar structures have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects :
    • This compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory potential observed in various in vitro assays .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl ring and hydrazone moiety can significantly influence the biological activity of the compound:

Structural FeatureEffect on Activity
Chloro Group Enhances cytotoxicity against cancer cells
Ethoxy Substitution Increases solubility and bioavailability
Hydrazone Linkage Critical for interaction with biological targets

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Efficacy :
    • A study evaluated a series of hydrazone derivatives against various cancer cell lines, demonstrating that compounds with electron-donating groups exhibited enhanced antiproliferative activity compared to their counterparts with electron-withdrawing groups .
  • Antibacterial Studies :
    • Research on hydrazone derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties .
  • In Vivo Studies :
    • Preliminary animal studies indicated that compounds with similar structures could reduce tumor size significantly when administered at specific dosages, highlighting the therapeutic potential of this class of compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate, and how is purity ensured?

  • Methodology : The compound is typically synthesized via condensation of ethyl 2-chloroacetoacetate with a 4-ethoxyphenyl diazonium salt. The diazonium salt is prepared by diazotizing 4-ethoxy-aniline in HCl/NaNO₂, followed by coupling with the acetoacetate derivative in ethanol under chilled conditions (0–5°C). Sodium acetate is often added to maintain pH. Purification involves recrystallization from methanol or ethanol, yielding a crystalline solid (69–85% purity) .
  • Characterization : Purity is confirmed via melting point analysis (e.g., 94°C for analogous methoxy derivatives ), HPLC, and spectroscopic methods (FT-IR, NMR) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identifies hydrazone proton (δ 10–12 ppm) and ethoxy/ester groups (δ 1.2–4.3 ppm) .
  • FT-IR : Confirms C=O (1700–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and N–H (3200–3400 cm⁻¹) stretches .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals Z-configuration at the hydrazone bond, planar geometry, and intermolecular hydrogen bonding (N–H⋯O) forming helical chains. Monoclinic space group P2₁/c with cell parameters a = 4.615 Å, b = 9.944 Å, c = 26.315 Å, β = 90.69° .

Advanced Research Questions

Q. How does the Z-configuration of the hydrazone bond influence reactivity and crystallographic packing?

  • Reactivity : The Z-configuration stabilizes intramolecular charge transfer, enhancing electrophilicity at the chloroacetate moiety. This facilitates heteroannulation reactions to form pyrazole or pyridine derivatives, critical in synthesizing anticoagulants like Apixaban .
  • Crystallography : The Z-geometry enables N–H⋯O hydrogen bonding between the hydrazone NH and ester carbonyl, creating supramolecular helices along the b-axis. This packing stabilizes the crystal lattice, as seen in analogous methoxy derivatives .

Q. What computational tools validate experimental crystallographic data, and how are discrepancies resolved?

  • Tools : SHELX suite (SHELXL for refinement, SHELXS for solution) is standard for SCXRD data. Hydrogen bonding and torsion angles are analyzed using Mercury or Olex2 .
  • Discrepancies : Contradictions in bond lengths (e.g., C–Cl = 1.73–1.75 Å vs. DFT-predicted 1.70 Å) arise from experimental resolution limits. Multi-method validation (DFT with Gaussian/B3LYP/6-31G*) reconciles differences by comparing optimized geometries with SCXRD data .

Q. How do substituents (e.g., methoxy vs. ethoxy) affect the compound’s photophysical and pharmacological properties?

  • Photophysics : Methoxy analogs exhibit blue-shifted UV-Vis absorption (λₘₐₓ = 320–340 nm) compared to ethoxy derivatives due to reduced electron-donating effects. Time-dependent DFT (TD-DFT) models correlate these trends with HOMO-LUMO gaps .
  • Pharmacology : Ethoxy groups enhance metabolic stability in drug intermediates (e.g., Apixaban) by reducing oxidative demethylation. Comparative SAR studies show ethoxy derivatives have longer plasma half-lives .

Q. What strategies optimize reaction yields in scaled-up syntheses?

  • Process Chemistry :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve diazonium coupling efficiency at 85–90°C .
  • Catalysis : Triethylamine (TEA) accelerates heteroannulation by deprotonating intermediates .
  • Workflow : Continuous flow systems reduce side products (e.g., dihydropyridones) by minimizing reaction time .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point and crystallinity?

  • Case Study : Melting points vary (94°C for methoxy vs. 102°C for ethoxy derivatives) due to polymorphism or solvent retention. SCXRD identifies polymorphs, while TGA-DSC confirms solvent-free forms .
  • Resolution : Consistently report recrystallization solvents (e.g., methanol vs. ethanol) and drying protocols in publications .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Analogous Derivatives

SubstituentSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Reference
4-MethoxyP2₁/c4.6159.94426.31590.691207.7
4-ChloroP2₁/n7.22110.10414.89290.001085.2

Table 2 : Synthetic Yields Under Varied Conditions

SolventTemp (°C)CatalystYield (%)Purity (%)Reference
Ethanol0–5None6995
Toluene85–90TEA8599

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